2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene chemical structure
2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene chemical structure
An In-Depth Technical Guide to 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive scientific overview of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene, a novel halogenated propene derivative with significant potential in medicinal chemistry and materials science. The structure incorporates three key motifs: a reactive 2-chloro-1-propene backbone, a metabolically robust 4-fluorophenyl ring, and an electronically significant cyano group. While this specific molecule is not extensively documented in public literature, this guide constructs a predictive framework for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. We present a plausible synthetic pathway, detailed protocols for spectroscopic analysis, an evaluation of its chemical reactivity, and an exploration of its potential as a precursor for developing advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities for innovative applications.
Introduction and Rationale
The rational design of novel chemical entities is a cornerstone of modern drug discovery and materials science. 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene emerges as a compound of interest due to the strategic combination of its functional groups. The fluorinated phenyl ring is a well-established feature in pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and membrane permeability. The cyano (nitrile) group is another critical pharmacophore; it is present in over 60 small-molecule drugs and can participate in noncovalent interactions, improve pharmacokinetic profiles, or act as a covalent "warhead" to bind to a biological target[1].
The 2-chloro-1-propene moiety provides a versatile chemical handle for further modification. The double bond is susceptible to a range of addition reactions, allowing for the generation of diverse molecular scaffolds. This guide serves as a foundational resource, providing a scientifically grounded pathway for the synthesis, purification, and characterization of this promising, yet underexplored, molecule.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene is defined by a propane chain with a double bond at the first position, a chlorine atom at the second, and a 3-cyano-4-fluorophenyl group at the third.
Chemical Structure:
A summary of its predicted physicochemical properties, derived from its constituent parts and comparison to similar molecules, is presented below.
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₁₀H₇ClFN | (Calculated) |
| Molecular Weight | 195.62 g/mol | (Calculated) |
| IUPAC Name | 2-chloro-3-(3-cyano-4-fluorophenyl)prop-1-ene | (Standard Nomenclature) |
| SMILES | C=C(CCl)Cc1ccc(F)c(c1)C#N | (Standard Representation) |
| InChIKey | (Predicted) | Based on analogous structures[2][3] |
| Physical State | Likely a liquid or low-melting solid at STP | Based on similar propenes[4] |
| Solubility | Insoluble in water; soluble in organic solvents | Based on general properties[4] |
Proposed Synthetic Pathway and Mechanistic Considerations
The synthesis of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene can be logically approached via an olefination reaction, a robust and widely used method for forming carbon-carbon double bonds. A Horner-Wadsworth-Emmons (HWE) reaction is proposed as a high-yield and stereoselective pathway starting from the commercially available 3-cyano-4-fluorobenzaldehyde.
The proposed workflow involves two main stages: the preparation of the HWE reagent (a phosphonate ylide) and the subsequent reaction with the aldehyde to form the target alkene.
Caption: Proposed synthetic workflow for 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene via a Horner-Wadsworth-Emmons reaction.
Materials:
-
Diethyl (2-chloroallyl)phosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-Cyano-4-fluorobenzaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove mineral oil, then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (2-chloroallyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. The choice of a phosphonate reagent is advantageous over traditional Wittig reagents as it often avoids hazardous chemicals and high temperatures[5].
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating complete formation of the phosphonate ylide.
-
Olefination: Cool the resulting ylide solution back to 0 °C.
-
Add a solution of 3-cyano-4-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene.
Analytical Characterization and Structural Verification
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. This process serves as a self-validating system for the proposed synthesis.
Caption: Analytical workflow for the structural confirmation of the target compound.
Predicted Spectroscopic Data
The following data are predicted based on established principles and spectral data from analogous compounds[6][7].
| Technique | Predicted Observations |
| ¹H NMR | ~5.3-5.6 ppm (m, 2H): Vinylic protons (=CH₂).~3.6 ppm (s, 2H): Methylene protons (-CH₂-Ar).~7.2-7.8 ppm (m, 3H): Aromatic protons with characteristic coupling patterns for a 1,2,4-trisubstituted ring. |
| ¹³C NMR | ~138-142 ppm: Quaternary vinylic carbon (-C(Cl)=).~115-120 ppm: Vinylic carbon (=CH₂).~115 ppm: Cyano carbon (-C≡N).~40-45 ppm: Methylene carbon (-CH₂-).~110-165 ppm: Aromatic carbons, including a C-F coupled signal. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom on the aromatic ring. |
| IR Spectroscopy | ~3080 cm⁻¹: =C-H stretch.~2230 cm⁻¹: C≡N (nitrile) stretch.~1640 cm⁻¹: C=C (alkene) stretch.~1250 cm⁻¹: C-F stretch.~750 cm⁻¹: C-Cl stretch. |
| Mass Spectrometry (HRMS-EI) | M⁺ peak at m/z ~195.02: Corresponding to C₁₀H₇³⁵ClFN.M⁺+2 peak at m/z ~197.02: With ~1/3 intensity of M⁺, confirming the presence of one chlorine atom. |
Standard Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer[7].
-
Infrared (IR) Spectroscopy: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with the sample prepared as a thin film on a salt plate (NaCl or KBr)[7].
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum using an instrument with an Electron Ionization (EI) source to confirm the exact mass and elemental composition.
Reactivity Profile and Derivatization Potential
The chemical structure of 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene offers multiple sites for further chemical modification, making it a valuable building block.
-
Alkene Double Bond: The C=C double bond is the primary site for reactivity. It is expected to undergo electrophilic addition reactions. For example, reaction with HBr would likely follow Markovnikov's rule, where the hydrogen adds to the terminal carbon (CH₂) and the bromine adds to the more substituted internal carbon, due to the formation of a more stable secondary carbocation intermediate[8][9]. However, under free-radical conditions (e.g., HBr with peroxides), anti-Markovnikov addition may occur[10].
-
Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a wide array of amide and amine derivatives. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Allylic Position: The methylene (-CH₂) group is allylic to the double bond, making it susceptible to radical substitution or deprotonation under strong basic conditions, allowing for further functionalization.
Exploration of Therapeutic and Industrial Potential
While the biological activity of this specific compound is uncharacterized, its structural motifs are present in numerous bioactive molecules.
-
Anticancer Potential: The 3-cyano-4-phenyl core is found in various compounds with demonstrated anticancer activity. For instance, 3-cyano-4-(3-chloro-4-fluorophenyl)-1H-pyrrole has shown cytotoxicity against several cancer cell lines[5]. The cyano group can be crucial for binding to enzyme active sites.
-
Antimicrobial and Antifungal Activity: Chromene derivatives containing the 2-amino-3-cyano scaffold have shown potent antifungal activity, suggesting the utility of the cyano group in designing antimicrobial agents[11].
-
Antimalarial Agents: Chalcones and other propenone structures containing substituted phenyl rings have been investigated as antimalarial agents[12][13]. The unique electronic and steric properties of the title compound make it a candidate for screening in antimalarial assays.
-
Agrochemicals: Halogenated aromatic compounds are widely used as intermediates in the synthesis of herbicides and pesticides[14]. The reactivity of the propene chain allows for the construction of complex molecules relevant to the agrochemical industry.
Safety, Handling, and Storage
As a novel chemical entity, 2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene must be handled with care, assuming it is hazardous until proven otherwise. The following guidelines are based on safety data for structurally related compounds[15][16][17][18].
GHS Hazard Classification (Predicted):
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2A)
-
Carcinogenicity (Category 2): Suspected of causing cancer[15].
-
Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects[15].
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated chemical fume hood at all times[19].
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of vapors or dust. If dusts are generated, respiratory protection is required[15].
-
Wash hands thoroughly after handling[17].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[18].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[18].
-
Store in a locked-up area accessible only to authorized personnel[15][19].
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[17].
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower[15].
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult an ophthalmologist[15][17].
-
If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician[15].
Conclusion
2-Chloro-3-(3-cyano-4-fluorophenyl)-1-propene represents a promising and synthetically accessible chemical entity. This guide provides a robust framework for its creation and characterization, built upon established chemical principles. The strategic combination of a reactive alkene, a cyano group, and a fluorinated phenyl ring makes it a highly attractive building block for creating libraries of novel compounds. Its potential applications in drug discovery, particularly in the development of anticancer, antimicrobial, and antimalarial agents, warrant further investigation. The protocols and predictive data herein offer a solid starting point for researchers to unlock the full potential of this versatile molecule.
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